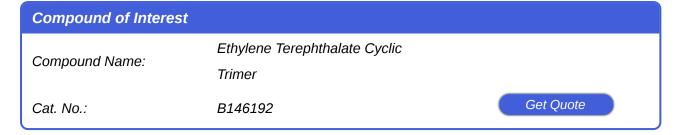


# Formation kinetics of PET cyclic trimer in polycondensation

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An In-Depth Technical Guide on the Formation Kinetics of PET Cyclic Trimer in Polycondensation

#### Introduction

Poly(ethylene terephthalate) (PET) is a thermoplastic polymer of the polyester family, widely utilized in the manufacturing of fibers, films, and, most notably, packaging for food and beverages.[1] Its synthesis, typically through the polycondensation of bis(2-hydroxyethyl) terephthalate (BHET), is a complex process involving multiple equilibrium reactions.[2] During this process, in addition to the desired high molecular weight linear polymer, side reactions lead to the formation of low molecular weight oligomers.[1]

These oligomers, which constitute approximately 2-3% of the total polymer weight, are predominantly cyclic in nature.[3] The most significant of these is the cyclo-tris-ethylene terephthalate, commonly referred to as the PET cyclic trimer.[3][4] The presence of this cyclic trimer is undesirable as it can migrate from the PET matrix into packaged contents, particularly at elevated temperatures, posing potential health concerns and affecting material properties.[1] [5] Understanding the kinetics of its formation is therefore critical for optimizing the PET production process to minimize its concentration.

This technical guide provides a comprehensive overview of the formation kinetics of the PET cyclic trimer, detailing the underlying reaction mechanisms, influential process parameters, and standard experimental protocols for its quantification.



# **Mechanism of Cyclic Trimer Formation**

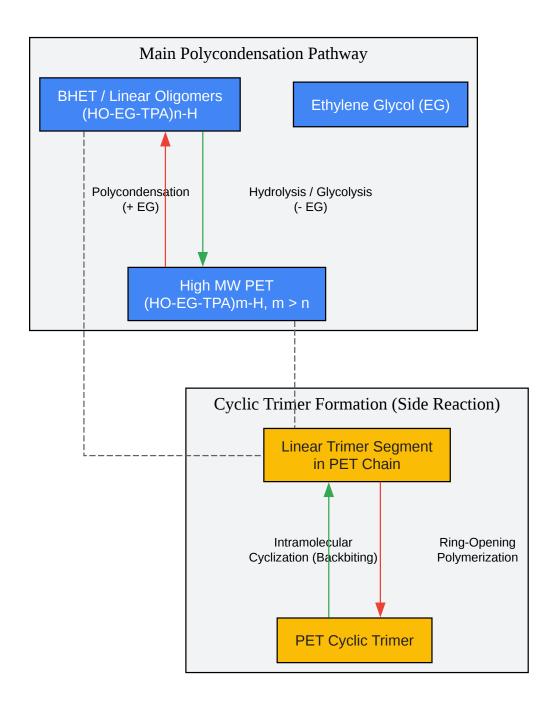
The formation of the PET cyclic trimer is an intramolecular cyclization reaction that occurs concurrently with the main intermolecular polycondensation reaction. An equilibrium exists between the linear PET chains and the formation of these cyclic oligomers.[4] Even PET that has been purified to be free of cyclic oligomers will regenerate them when melted until this equilibrium is re-established.[4]

The primary routes proposed for the formation of cyclic oligomers are:

- Alcoholysis (Intramolecular Transesterification): This is considered the most feasible and dominant pathway.[6] It involves a terminal hydroxyl group of a linear PET chain attacking an ester linkage within the same chain (a "backbiting" reaction), cleaving off a cyclic oligomer.
- Acidolysis: This mechanism involves a terminal carboxyl group attacking an ester linkage in the chain. It is considered more effective than ester-ester interchange but less significant than alcoholysis.[6]
- Ester-Ester Interchange: This involves the reaction between two ester groups within the polymer chain and plays a minor role in cyclization.[6]

The dominant cyclic species formed is the trimer due to its high chemical and thermal stability. [4]





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**Caption:** PET polycondensation and cyclic trimer formation pathways.

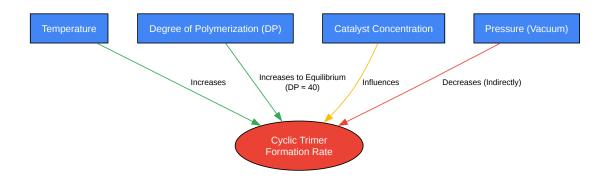


# **Kinetic Principles and Influencing Factors**

The rate of cyclic trimer formation is governed by several key process parameters that influence the reaction equilibria.

- Temperature: High temperatures increase reaction rates for both polycondensation and cyclization. Elevated temperatures particularly favor the formation of cyclic oligomers.[6]
   Migration studies used to determine diffusion coefficients have been performed at temperatures ranging from 115°C to 176°C.[5][7]
- Degree of Polymerization (DP): The generation of cyclic oligomers becomes significant once the polymer chains reach a certain length. Studies have shown that cyclic oligomers begin to form at a DP of approximately 13-14.[2] Their concentration increases until an equilibrium is reached at a DP of about 40.[2]
- Catalyst: Catalysts are essential for achieving a high molecular weight polymer in a
  reasonable timeframe. Common catalysts include antimony compounds (e.g., antimony
  oxide) and titanium compounds (e.g., tetrabutoxytitanium).[8] While these catalysts primarily
  target the main polycondensation reaction, they also influence the kinetics of side reactions,
  including cyclization.
- Pressure: The polycondensation reaction is typically carried out under high vacuum. This helps to remove the ethylene glycol byproduct, shifting the main reaction equilibrium towards the formation of a high molecular weight polymer.[9] By facilitating the removal of volatiles, vacuum conditions indirectly favor the linear polymer over the formation of cyclic species.





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**Caption:** Key factors influencing the kinetics of PET cyclic trimer formation.



## **Experimental Methodologies**

The study of PET cyclic trimer kinetics involves precise experimental protocols for both triggering the reaction under controlled conditions and quantifying the resulting products.

### **Kinetic Study of Cyclic Trimer Re-formation**

This protocol is designed to study the thermodynamics of cyclic oligomer formation from a purified polymer melt.[4]

- Preparation of Cyclic-Oligomer-Free PET (COFP):
  - Dissolve virgin PET pellets in a suitable solvent (e.g., nitrobenzene) at an elevated temperature.
  - Precipitate the polymer by adding a non-solvent (e.g., methanol).
  - Filter and wash the precipitated polymer extensively with the non-solvent to remove all soluble oligomers.
  - Dry the resulting COFP under vacuum to remove residual solvents.
- Melt Processing:
  - Place the purified COFP in a reaction vessel under a nitrogen atmosphere.
  - Heat the polymer to the desired melt temperature (e.g., 270-290°C).
  - Extract samples from the melt at regular time intervals.
- Analysis:
  - Analyze each extracted sample for its cyclic oligomer content using the quantification methods described below.
  - Plot the concentration of the cyclic trimer as a function of time to determine the rate of formation and the point at which equilibrium is reached.

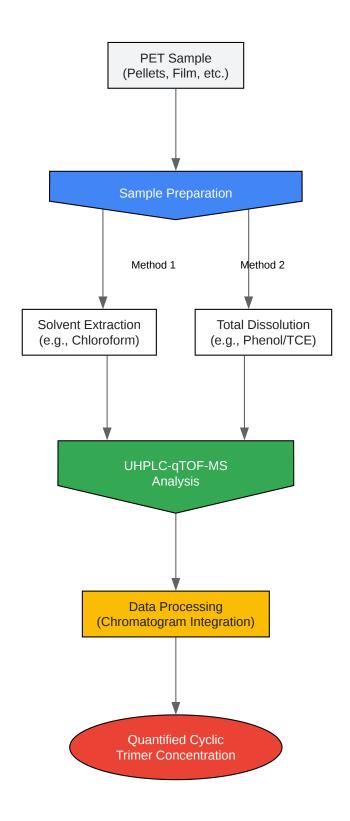


#### **Quantification of PET Cyclic Trimer**

The standard method for the accurate quantification of PET cyclic trimer is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[2][10]

- Sample Preparation:
  - Solvent Extraction: Weigh a known amount of PET material (pellets, film, or powder).
     Extract the oligomers by refluxing with a suitable solvent such as chloroform, dichloromethane, or acetone.
  - Total Dissolution: For a complete analysis of oligomer content, dissolve the PET sample entirely in a solvent like a phenol/tetrachloroethane mixture or trifluoroacetic acid, followed by precipitation of the polymer with a non-solvent.[11]
  - Filter the extract or the supernatant and evaporate the solvent. Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for analysis.
- UHPLC-qTOF-MS Analysis:
  - Chromatographic System: An Ultra-High-Performance Liquid Chromatography (UHPLC)
     system is used for separation.[12]
  - $\circ$  Column: A reverse-phase C18 column (e.g., Waters BEH C18, 150 × 2.1 mm, 1.7  $\mu m)$  is typically employed.[12][13]
  - Mobile Phase: A gradient elution is performed using a mixture of water (A) and acetonitrile
     (B), often with a small amount of formic acid (0.1%) in both phases.[12]
  - Detection: A Quadrupole Time-of-Flight Mass Spectrometer (qTOF-MS) operated in positive ionization mode with an electrospray ionization (ESI) source provides high sensitivity and mass accuracy for identification and quantification.[11][12]
  - Quantification: Calibration curves are constructed using certified analytical standards of the PET cyclic trimer.[14]





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**Caption:** General experimental workflow for PET cyclic trimer quantification.



# **Quantitative Kinetic and Thermodynamic Data**

While specific rate constants for the cyclization reaction are not widely published, various studies provide quantitative data on oligomer concentrations and related kinetic parameters.

Table 1: Typical Concentration and Composition of Oligomers in PET

Parameter	Value	Reference
<b>Total Oligomer Content</b>	1.8% - 4.1% (by weight)	[4][7]
Proportion of Cyclic Oligomers	> 80% of total oligomers	[4][7]

| Proportion of Cyclic Trimer | 60% - 99% of cyclic oligomers |[4][7] |

Table 2: Kinetic Parameters for Related PET Reactions

Parameter	Reaction	Value	Conditions	Reference

| Activation Energy (Ea) | Solid-State Polymerization (SSP) | 23.6 kcal/mol | 200-230°C |[9][15] |

Note: The activation energy for SSP reflects the overall chain-extension reaction, not specifically the cyclic trimer formation side reaction.

Table 3: Experimentally Determined Diffusion Coefficients of PET Cyclic Trimer

Temperature (°C)	Food Simulant	Diffusion Coefficient (D)	Reference
115	Corn Oil	Calculated from migration data	[5][7]
146	Corn Oil	Calculated from migration data	[5][7]
176	Corn Oil	Calculated from migration data	[5][7]



| 80 | 50% Ethanol | Determined from kinetic study |[16] |

#### Conclusion

The formation of the PET cyclic trimer is an inherent side reaction during polycondensation, governed by a complex interplay of thermodynamic and kinetic factors. The dominant mechanism is an intramolecular alcoholysis reaction, which exists in equilibrium with the linear polymer. Key process variables, including temperature, catalyst type, and the degree of polymerization, significantly influence the rate of its formation. Minimizing the concentration of this undesirable byproduct requires careful control of these parameters to favor the main chaingrowth reaction.

Standardized analytical protocols, primarily based on UHPLC-MS, allow for the precise quantification of the cyclic trimer, enabling researchers and manufacturers to assess the impact of process modifications. While considerable data exists on the concentration and migration of these oligomers, further research is needed to determine the specific rate constants and activation energies for the cyclization reaction under various industrial catalytic systems. Such data would allow for more accurate kinetic modeling and process optimization to produce PET with enhanced purity and safety.

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